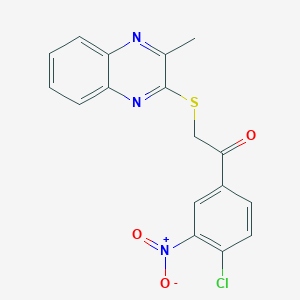
1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is a chemical compound that has been gaining interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound may inhibit bacterial and fungal growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone has a low toxicity profile and does not cause significant biochemical or physiological effects in vitro. However, further studies are needed to determine its safety and efficacy in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone in lab experiments is its fluorescent properties, which make it a useful tool for detecting thiols in biological samples. However, one limitation is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone. One area of interest is its potential as an anti-tumor agent, and further studies are needed to determine its efficacy in vivo. Additionally, its antibacterial and antifungal properties warrant further investigation for potential therapeutic applications. Finally, the development of more soluble derivatives of the compound may expand its use in various experiments.
Synthesis Methods
The synthesis method of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone involves the reaction between 3-methylquinoxalin-2-amine and 1-(4-Chloro-3-nitrophenyl)ethanone in the presence of sodium sulfide. This reaction results in the formation of the desired compound with a yield of around 80%.
Scientific Research Applications
The scientific research application of 1-(4-Chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone is diverse. It has been used as a fluorescent probe for the detection of thiols in biological samples. Additionally, it has been studied for its potential as an anti-tumor agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antibacterial and antifungal properties.
properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c1-10-17(20-14-5-3-2-4-13(14)19-10)25-9-16(22)11-6-7-12(18)15(8-11)21(23)24/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLSQHFRNODOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


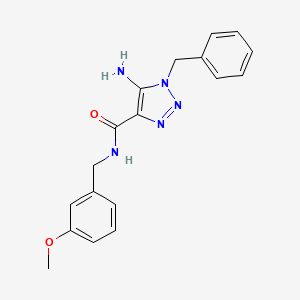

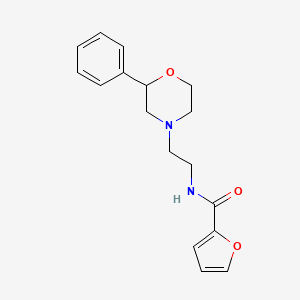
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)
![4-fluoro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2513692.png)
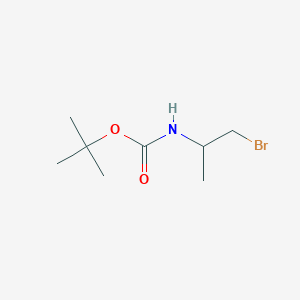
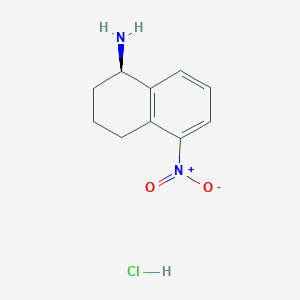
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 4-(furan-2-carbonylamino)benzoate](/img/structure/B2513698.png)
![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2513700.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2513701.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2513704.png)
![N-(Cyanomethyl)-2-[(3R,4R)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2513706.png)